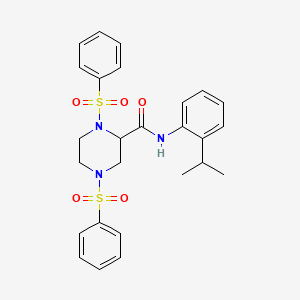
N-(2-isopropylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
Descripción general
Descripción
N-(2-isopropylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), a protein involved in various signaling pathways that regulate immune responses, cell proliferation, and differentiation.
Mecanismo De Acción
TAK-659 selectively binds to the ATP-binding site of N-(2-isopropylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, preventing its activation and downstream signaling. This compound is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. TAK-659 inhibits the activation of this compound, leading to the suppression of BCR signaling and the induction of apoptosis in malignant B-cells. TAK-659 also inhibits the activation of T-cells and macrophages, leading to the suppression of autoimmune and inflammatory responses.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-proliferative effects on various cancer cell lines, including B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. TAK-659 has also been shown to inhibit the activation of T-cells and macrophages, leading to the suppression of autoimmune and inflammatory responses. TAK-659 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life, making it an attractive candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments, including its high potency and selectivity, favorable pharmacokinetic profile, and availability of commercial sources. However, TAK-659 has some limitations, including its relatively high cost and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
For TAK-659 research include the evaluation of its efficacy in preclinical and clinical studies for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The development of novel formulations and delivery methods may also improve the bioavailability and efficacy of TAK-659 in vivo. The identification of new targets and signaling pathways regulated by N-(2-isopropylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide may also provide new opportunities for drug development and therapeutic intervention.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TAK-659 has been shown to inhibit N-(2-isopropylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide-mediated signaling pathways, leading to the suppression of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells. TAK-659 has also been shown to inhibit the activation of T-cells and macrophages, which are involved in the pathogenesis of autoimmune and inflammatory diseases.
Propiedades
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(2-propan-2-ylphenyl)piperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S2/c1-20(2)23-15-9-10-16-24(23)27-26(30)25-19-28(35(31,32)21-11-5-3-6-12-21)17-18-29(25)36(33,34)22-13-7-4-8-14-22/h3-16,20,25H,17-19H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOGWTPEWURYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4072728.png)
![2-({2-[(4-chlorophenyl)thio]propanoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4072735.png)
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-nitrobenzamide](/img/structure/B4072745.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4072752.png)
![N-(2-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B4072759.png)
![N-allyl-2-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4072768.png)
![2-[(4-bromophenyl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4072774.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-methoxy-phenyl)-4-methyl-3-nitro-benzenesulfonamide](/img/structure/B4072781.png)
![N-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4072792.png)
![6-[({4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4072795.png)
![2-[2-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]-N-phenylacetamide](/img/structure/B4072823.png)
![4-[(3-{[(4-sec-butylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4072830.png)
![N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4072836.png)
![methyl 1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4072854.png)